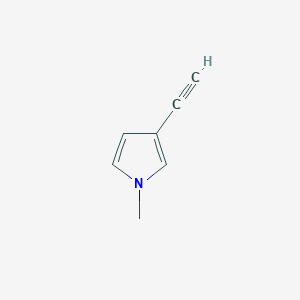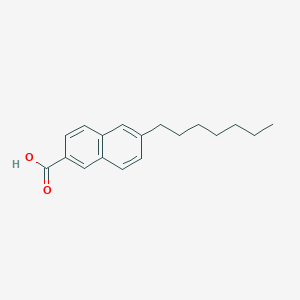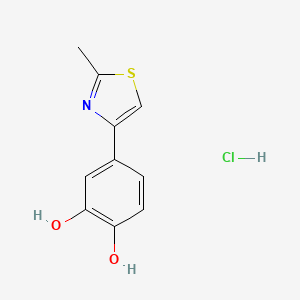
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride
描述
The compound “4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride” is a derivative of thiazole, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor . The term ‘thiazole’ also refers to a large family of derivatives .
Molecular Structure Analysis
Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .
Chemical Reactions Analysis
Thiazole compounds can undergo a variety of chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The specific chemical reactions that “4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride” undergoes are not available in the sources I found.
科学研究应用
Antimicrobial Applications
Thiazole derivatives, including our compound of interest, have demonstrated significant antimicrobial activity. They have been used in the synthesis of various antimicrobial drugs, such as sulfathiazole . In addition, some 2,4-disubstituted thiazole derivatives have shown potent antibacterial and antifungal activities against a variety of organisms .
Anticancer Applications
Thiazole derivatives have also been found to have anticancer properties. They have been used in the synthesis of various anticancer drugs, such as tiazofurin . Moreover, modifications of thiazole-based compounds have resulted in new molecules with potent antitumor activities .
Anti-Inflammatory Applications
Thiazole derivatives have shown anti-inflammatory properties. They have been used in the synthesis of anti-inflammatory drugs, such as meloxicam .
Antiviral Applications
Thiazole derivatives have demonstrated antiviral activity. They have been used in the synthesis of antiretroviral drugs, such as ritonavir .
Antifungal Applications
Thiazole derivatives have shown antifungal properties. They have been used in the synthesis of antifungal drugs, such as abafungin .
Neuroprotective Applications
Thiazole derivatives have shown neuroprotective properties. They have been used in the treatment of neurodegenerative diseases .
Antioxidant Applications
Thiazole derivatives have demonstrated antioxidant properties. Some synthesized compounds have shown potent antioxidant activity .
Industrial Applications
Beyond their biological activities, thiazole derivatives have found applications in various industrial fields, such as in the synthesis of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets in the body, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in different solvents suggests that the compound’s action could be influenced by the surrounding environment .
属性
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S.ClH/c1-6-11-8(5-14-6)7-2-3-9(12)10(13)4-7;/h2-5,12-13H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCXMYNDIBWTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



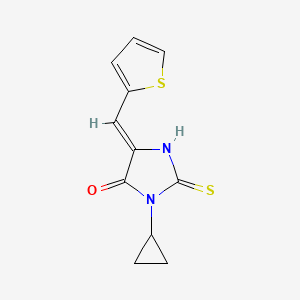
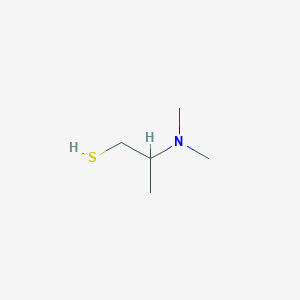

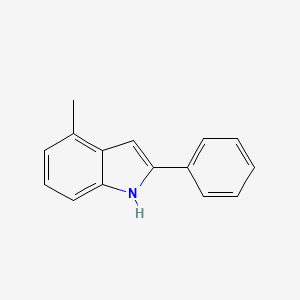
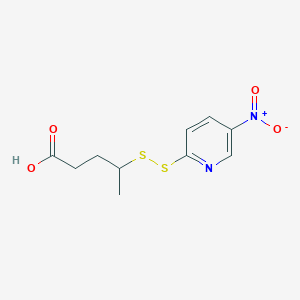

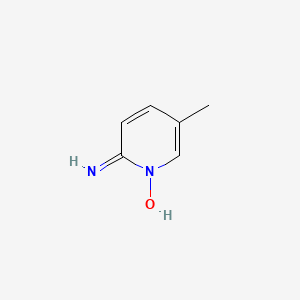
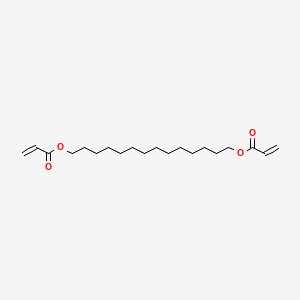


![[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3277727.png)

